molecular formula C16H14ClNO3S B7746546 4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid

4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid

Cat. No.: B7746546
M. Wt: 335.8 g/mol
InChI Key: WKYAJBDQRAVERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid is a complex organic compound with the empirical formula C16H14ClNO3S and a molecular weight of 335.81 g/mol This compound is notable for its unique structure, which includes a chlorophenyl group, an amino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 4-chlorophenylamine with 2-oxoethyl thiomethyl benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
  • 4-[({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
  • 4-[({2-[(4-Ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid

Uniqueness

4-[({2-[(4-Chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific interactions with biological targets are desired .

Properties

IUPAC Name

4-[[2-(4-chloroanilino)-2-oxoethyl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-13-5-7-14(8-6-13)18-15(19)10-22-9-11-1-3-12(4-2-11)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYAJBDQRAVERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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